Thermal Property Differentiation: Ortho- vs. Para-Chloro Substitution
The ortho-chloro substitution on the phenyl ring of N-(2-Chlorophenyl)thiazol-2-amine results in a significantly lower melting point compared to its para-substituted structural isomer. This is a direct, measurable consequence of the substitution pattern on crystal lattice energy . This property can influence the choice of compound for solid-state formulation and analytical method development .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 92-94 °C |
| Comparator Or Baseline | N-(4-chlorophenyl)thiazol-2-amine (analog) or 2-Amino-4-(4-chlorophenyl)thiazole (close structural relative): 167.0 - 171.0 °C |
| Quantified Difference | Target compound melts approximately 75 °C lower |
| Conditions | Standard differential scanning calorimetry or capillary melting point apparatus |
Why This Matters
The melting point is a critical quality attribute for compound handling, purification, and formulation, directly impacting procurement decisions for solid-form studies.
